

# 2-(BenzylOxy)-4-bromophenol CAS number and properties

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## Compound of Interest

Compound Name: **2-(BenzylOxy)-4-bromophenol**

Cat. No.: **B135320**

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An In-Depth Technical Guide to **2-(BenzylOxy)-4-bromophenol** For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(BenzylOxy)-4-bromophenol** is a versatile aromatic ether and bromophenol derivative that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research.<sup>[1]</sup> Its molecular structure, featuring a benzyl-protected phenol, a free hydroxyl group, and an aryl bromide, allows it to participate in a wide array of chemical transformations. This trifecta of functional groups makes it a key building block in the multi-step synthesis of complex bioactive molecules and functionalized aromatic compounds.<sup>[1]</sup>

This technical guide provides a comprehensive overview of **2-(BenzylOxy)-4-bromophenol**, including its physicochemical properties, safety information, synthetic applications, and detailed experimental methodologies.

## Physicochemical Properties

A summary of the key physicochemical and identification data for **2-(BenzylOxy)-4-bromophenol** is provided below.

Property	Value	Source
CAS Number	153240-85-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>11</sub> BrO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	279.13 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	2-(benzyloxy)-4-bromophenol	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	4-Bromo-2-(phenylmethoxy)phenol	<a href="#">[7]</a>
Physical Form	White to Yellow Solid	<a href="#">[3]</a>
Purity	Typically ≥95%	<a href="#">[2]</a> <a href="#">[3]</a>
Storage Conditions	Sealed in dry, 2-8°C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
InChI Key	FCRCHBBRZJZSHO-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Safety Information

**2-(Benzylloxy)-4-bromophenol** is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound.[\[8\]](#)[\[9\]](#)[\[10\]](#) Work should be conducted in a well-ventilated area.[\[8\]](#)

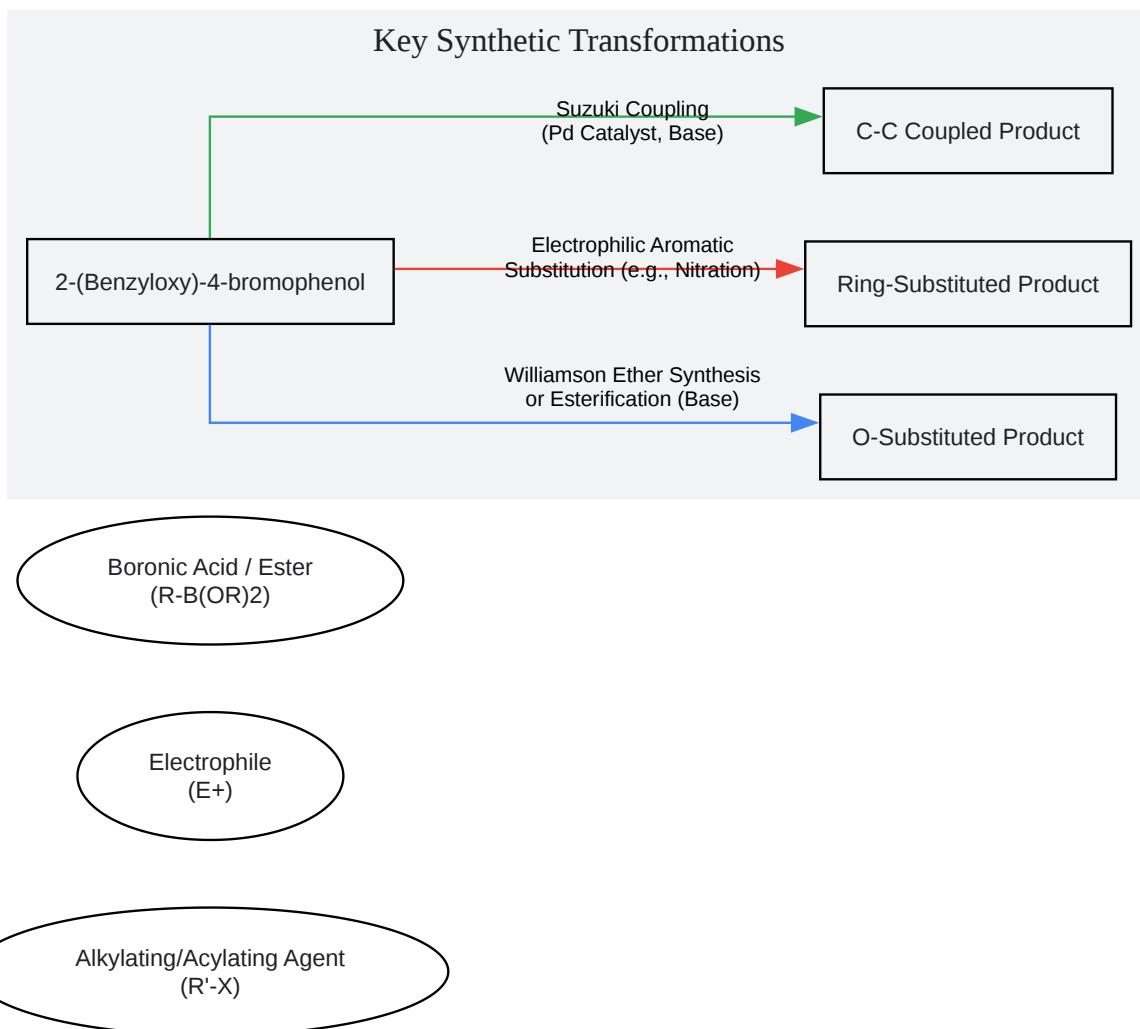
Hazard Class	Code	Description
Signal Word	Warning	[2][3][5]
Hazard Statements	H302	Harmful if swallowed.[2][3][5]
H315		Causes skin irritation.[2][3][5]
H319		Causes serious eye irritation. [2][3]
H332		Harmful if inhaled.[2][3]
H335		May cause respiratory irritation.[2][3]
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection.[2][3] [5]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes.  Remove contact lenses, if present and easy to do.  Continue rinsing.[2][3][5]
P310		Immediately call a POISON CENTER or doctor/physician. [2][3][5]

## Applications in Research and Drug Development

The distinct reactivity of its functional groups makes **2-(Benzylxy)-4-bromophenol** a pivotal synthetic intermediate.<sup>[1]</sup> The benzyl group serves as a common protecting group for the phenol, which can be selectively removed when needed.<sup>[1]</sup> The bromine atom and the free phenolic hydroxyl group provide two reactive sites that can be independently functionalized.<sup>[1]</sup>

Key areas of application include:

- Cross-Coupling Reactions: The aryl bromide moiety makes the compound a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds.[1]
- Synthesis of Bioactive Scaffolds: It has been utilized as a crucial building block in the synthesis of complex molecules with therapeutic potential. For instance, it is employed in constructing the tetrahydroprotoberberine (THPB) scaffold, a core structure in compounds investigated for their affinity to dopamine receptors in the central nervous system.[1]
- Development of Enzyme Inhibitors: The benzyloxy group can be incorporated as a key pharmacophore.[1] Studies have explored its use in creating chalcone-based frameworks to develop potent and selective reversible inhibitors of human monoamine oxidase B (hMAO-B), a significant target in Parkinson's disease therapy.[1][11]
- Electrophilic Aromatic Substitution: The phenolic ring is highly activated towards electrophilic aromatic substitution. The strong ortho-, para-directing influence of the hydroxyl and benzyloxy groups makes the C6 position the most probable site for electrophilic attack.[1]



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Reactivity of **2-(Benzylxy)-4-bromophenol**.

## Experimental Protocols

While a specific protocol for the direct synthesis of **2-(Benzylxy)-4-bromophenol** is not detailed in the provided results, a reliable method can be inferred from standard organic chemistry transformations and protocols for closely related compounds. The synthesis would likely involve the selective monobenzylation of 4-bromoresorcinol. A highly relevant experimental protocol is the synthesis of 1-(Benzylxy)-4-bromobenzene from 4-bromophenol, which demonstrates the key benzylation step.

**Protocol: Synthesis of 1-(Benzylxy)-4-bromobenzene[12]**

This procedure details the O-benzylation of a bromophenol and is analogous to a key step in synthesizing related structures.

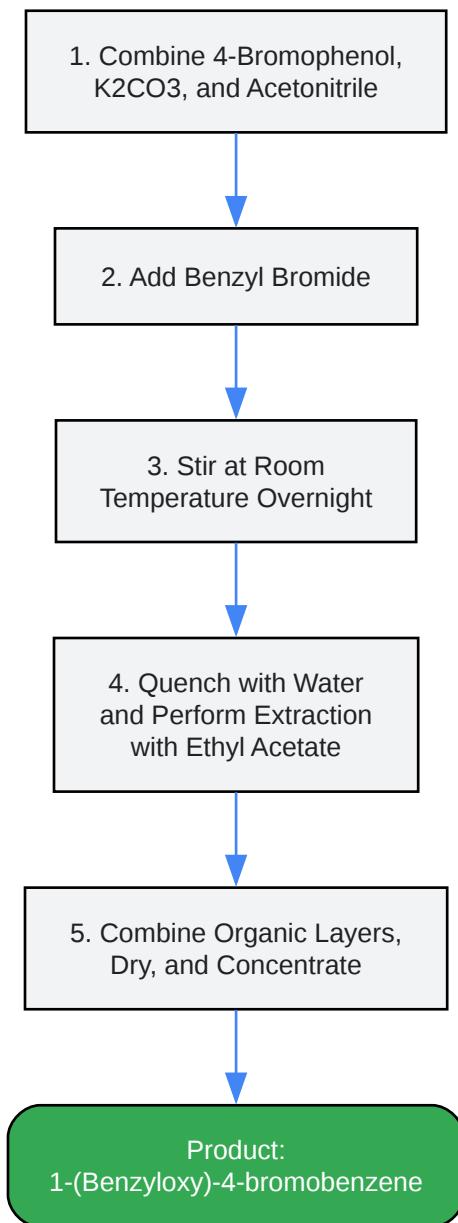
- Materials:

- 4-bromophenol (10.00 g, 58.2 mmol)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (10.94 g, 79.2 mmol)
- Benzyl bromide (6.9 mL, 58.2 mmol)
- Acetonitrile (MeCN) (50 mL)
- Ethyl acetate (EtOAc)
- Water ( $H_2O$ )
- Magnesium sulfate ( $MgSO_4$ ), anhydrous

- Procedure:

- To a stirred solution of 4-bromophenol in 50 mL of acetonitrile at room temperature, add potassium carbonate.[12]
- Add benzyl bromide to the mixture.[12]
- Stir the reaction mixture at room temperature overnight.[12]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, dilute the mixture with 150 mL of water.[12]
- Separate the aqueous and organic layers.
- Extract the aqueous layer three times with 100 mL portions of ethyl acetate.[12]
- Combine all organic layers and dry over anhydrous magnesium sulfate.[12]

- Concentrate the solution under reduced pressure to yield the crude product.[12] The product, 1-(Benzylxy)-4-bromobenzene, was obtained as a colorless solid and used without further purification.[12]



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Workflow for O-Benzylation of 4-Bromophenol.

## Conclusion

**2-(Benzylxy)-4-bromophenol**, identified by CAS number 153240-85-8, is a highly valuable and versatile intermediate in synthetic chemistry. Its utility stems from the presence of multiple, selectively reactive functional groups that allow for its incorporation into a diverse range of complex molecular architectures. For researchers in medicinal chemistry and drug development, this compound serves as a critical building block for creating novel therapeutics, particularly in the fields of neuroscience and enzyme inhibition. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in the laboratory.

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